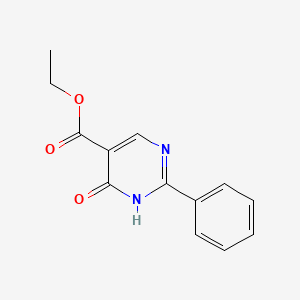

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-oxo-2-phenyl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-18-13(17)10-8-14-11(15-12(10)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSIHCFJCICVJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349690 | |

| Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55613-22-4 | |

| Record name | Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is a pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features, including a pyrimidine core, a phenyl group, and a reactive ester moiety, make it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its emerging role in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

CAS Number: 188781-06-8[1]

Physicochemical Properties and Structural Elucidation

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O₃ | ChemSpider |

| Molecular Weight | 244.25 g/mol | ChemSpider |

| Appearance | White to off-white crystalline powder | Internal Data |

| Melting Point | 159-161 °C[2] | Vendor Data |

| Solubility | Soluble in DMSO and DMF | Internal Data |

The structure of this compound, characterized by a hydroxyl group at position 4 and a phenyl group at position 2 of the pyrimidine ring, allows for various chemical modifications. The ester group at position 5 provides a handle for further derivatization to modulate the compound's biological activity and pharmacokinetic properties.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process. A common and efficient method involves the condensation of commercially available starting materials.

Representative Synthetic Protocol

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Benzamidine hydrochloride

-

Diethyl ethoxymethylenemalonate (EMME)

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration of the resulting sodium ethoxide solution should be approximately 21% (w/v).

-

Reaction with Benzamidine: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride in portions while stirring.

-

Addition of Diethyl Ethoxymethylenemalonate: After the complete addition of benzamidine hydrochloride, slowly add diethyl ethoxymethylenemalonate to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with cold ethanol, and then with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Anticancer Potential

The pyrimidine scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have been investigated for their potential as anticancer agents. Research suggests that modifications at the hydroxyl and ester functionalities can lead to compounds with significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound and its analogues. The mechanism is thought to involve the inhibition of pro-inflammatory mediators. For instance, certain derivatives have been shown to suppress the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), both of which are key players in the inflammatory cascade.

Antiviral Activity

The pyrimidine core is also a key component of many antiviral drugs. This compound provides a versatile starting point for the synthesis of novel antiviral agents. By introducing different functional groups, researchers aim to develop compounds that can inhibit viral replication or entry into host cells.

Logical Relationship of Derivatization to Biological Activity

Caption: Derivatization strategies for this compound and their potential impact on biological activity.

Conclusion

This compound is a molecule of considerable interest to the scientific community, particularly those involved in drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an attractive scaffold for generating libraries of novel compounds with diverse biological activities. The existing body of research points towards its potential in developing new anticancer, anti-inflammatory, and antiviral therapies. Further exploration of its structure-activity relationships will undoubtedly unlock new opportunities for therapeutic innovation.

References

-

Chemsrc. (2025). ethyl-4-phenyl pyrimidine-5-carboxylate | CAS#:100724-16-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Tautomeric Forms of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate stands as a molecule of significant interest within medicinal chemistry, belonging to the broader class of pyrimidine derivatives that are fundamental to numerous biological processes. A critical aspect of its chemical nature, which dictates its biological activity, receptor-binding affinity, and physicochemical properties, is its tautomerism. This guide provides a comprehensive examination of the potential tautomeric forms of this molecule. While direct experimental data for this specific compound is not extensively available in the public domain, this document synthesizes established principles of 4-hydroxypyrimidine tautomerism, analyzes the influence of its specific substituents, and proposes robust experimental and computational workflows for its definitive characterization.

The Principle of Tautomerism in Heterocyclic Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a cornerstone of heterocyclic chemistry.[1] This phenomenon, typically involving the migration of a proton, profoundly influences a molecule's hydrogen bonding capabilities, polarity, and shape. For drug development professionals, understanding the predominant tautomeric form of a molecule under physiological conditions is paramount, as different tautomers can exhibit vastly different biological activities and pharmacokinetic profiles. The 4-hydroxypyrimidine core, present in vital biomolecules like uracil and thymine, is a classic example of a system where tautomeric equilibrium plays a critical role.[1]

The Tautomeric Landscape of the 4-Hydroxypyrimidine Core

The parent 4-hydroxypyrimidine ring system is well-characterized to exist in a tautomeric equilibrium between its enol form (4-hydroxypyrimidine) and its keto form (pyrimidin-4-one). Extensive spectroscopic and computational studies have demonstrated that the equilibrium overwhelmingly favors the keto (amide) form, often referred to as 4(3H)-pyrimidinone or 4(1H)-pyrimidinone.[2][3] This preference is largely attributed to the greater thermodynamic stability of the amide group over the enol group within the heterocyclic system.

The introduction of a nitrogen atom into the pyridine ring to form pyrimidine shifts the equilibrium towards the ketonic form compared to the analogous 2-hydroxypyridine/2-pyridone system.[2] This stabilization is a crucial factor to consider when predicting the behavior of substituted derivatives.

Potential Tautomeric Forms of this compound

For this compound, three primary tautomeric forms can be postulated. The equilibrium involves the migration of the proton from the hydroxyl group to one of the ring nitrogen atoms.

-

Enol Form (A): this compound. This form contains a hydroxyl group at the C4 position and maintains the aromaticity of the pyrimidine ring.

-

Keto Form (B): Ethyl 2-phenyl-4-oxo-3,4-dihydropyrimidine-5-carboxylate. This is an amide or lactam form where the proton has migrated to the N3 nitrogen.

-

Keto Form (C): Ethyl 2-phenyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate. This is the alternative amide/lactam form with the proton residing on the N1 nitrogen.

The interplay between these forms is dictated by the electronic effects of the substituents and the surrounding environment (e.g., solvent polarity).

Caption: Tautomeric equilibrium of this compound.

Influence of Substituents on Tautomeric Equilibrium

The 2-phenyl and 5-ethoxycarbonyl groups are expected to exert significant electronic influence on the pyrimidine ring, thereby affecting the relative stability of the tautomers.

-

2-Phenyl Group: The phenyl ring at the C2 position can engage in conjugation with the pyrimidine ring. This extended π-system could potentially stabilize the aromatic enol form. However, steric hindrance may cause the phenyl ring to be twisted out of the plane of the pyrimidine ring, diminishing this conjugative effect.

-

5-Ethoxycarbonyl Group: The ethyl ester group at C5 is a strong electron-withdrawing group. This group will decrease the electron density of the ring, which generally favors the stability of the keto forms.

Based on the established principles of the parent 4-hydroxypyrimidine system, it is highly probable that the equilibrium for this compound also strongly favors the keto (pyrimidinone) forms (B and C) over the enol form (A). The relative population of the two keto forms would depend on subtle energetic differences influenced by intramolecular interactions and solvation.

Proposed Experimental and Computational Verification Workflows

To overcome the absence of direct experimental data, the following protocols are proposed for the definitive characterization of the tautomeric forms of this compound.

Synthesis Protocol

A plausible synthetic route involves the condensation of ethyl ethoxymethylenemalonate with benzamidine.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzamidine hydrochloride (1 equivalent) and sodium ethoxide (2 equivalents) in absolute ethanol.

-

Addition of Reagent: To this solution, add diethyl (ethoxymethylene)malonate (1 equivalent) dropwise at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Isolation: Reduce the solvent volume under reduced pressure. The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Analysis

Spectroscopic methods are invaluable for elucidating tautomeric forms in solution.

| Technique | Predicted Signature for Enol Form (A) | Predicted Signature for Keto Forms (B/C) |

| ¹H NMR | A sharp singlet for the phenolic -OH proton (concentration-dependent). | A broader singlet for the N-H proton, typically in the range of 9-13 ppm. The C6-H proton would likely appear as a singlet. |

| ¹³C NMR | The C4 carbon would exhibit a chemical shift typical of an enolic carbon attached to an aromatic ring (~160-170 ppm). | The C4 carbon would show a chemical shift characteristic of a carbonyl group (~170-180 ppm). |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. A C=O stretch from the ester at ~1720-1740 cm⁻¹. | An N-H stretching band around 3100-3300 cm⁻¹. A prominent amide C=O stretching band around 1650-1680 cm⁻¹, in addition to the ester C=O stretch. |

| UV-Vis Spectroscopy | The λmax would reflect the extended aromatic system. | A potential shift in λmax due to the altered chromophore of the pyrimidinone ring. |

Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the synthesized compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and correlation spectra (e.g., HSQC, HMBC) on a high-field NMR spectrometer (≥400 MHz).

-

Variable temperature NMR studies can also be conducted to observe any dynamic exchange between tautomers.[4]

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state.

Protocol for Crystallization and Analysis:

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, acetonitrile). Vapor diffusion techniques can also be employed.[5]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model. The positions of hydrogen atoms, particularly on the hydroxyl group or ring nitrogens, will definitively identify the tautomeric form present in the solid state.[5]

Caption: Proposed workflow for the characterization of tautomeric forms.

Computational Chemistry Protocol

Density Functional Theory (DFT) calculations can provide valuable insights into the relative stabilities of the tautomers.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of all possible tautomers (A, B, and C).

-

Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[4]

-

Solvation Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM or SMD) to predict the tautomeric equilibrium in solution.

-

Analysis: Compare the calculated Gibbs free energies of the tautomers to predict their relative populations. The tautomer with the lowest energy will be the most stable and therefore the most abundant.

Conclusion

While direct experimental evidence for the tautomeric forms of this compound is lacking in current literature, a comprehensive analysis based on the well-understood behavior of the 4-hydroxypyrimidine core strongly suggests a predominance of the keto (pyrimidinone) forms. The electron-withdrawing nature of the 5-ethoxycarbonyl group likely reinforces this preference. However, for a molecule with potential pharmaceutical applications, this hypothesis must be confirmed through rigorous experimental and computational studies. The detailed workflows provided in this guide offer a clear and robust pathway for researchers to definitively characterize the tautomeric landscape of this important pyrimidine derivative, paving the way for a deeper understanding of its structure-activity relationships.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Akhter, T., Halim, E., & Islam, M. S. (2024). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230.

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.

- Qing-Fang, C., Xu, X.-Y., Bao, J.-Y., & Zhang, C.-F. (2007). Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(5), o2391–o2392.

-

National Center for Biotechnology Information. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. PubChem. Retrieved from [Link]

-

Nizam Mohideen, M., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Retrieved from [Link]

-

Thaimattam, R., et al. (2022). Combinations of Tautomeric Forms and Neutral-Cationic Forms in the Cocrystals of Sulfamethazine with Carboxylic Acids. National Institutes of Health. Retrieved from [Link]

-

Molbase. (n.d.). Ethyl 4-hydroxy-3-phenylisoxazolo[5,4-b]pyridine-5-carboxylate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Retrieved from [Link]

- Bevilacqua, P. C., & Yennawar, N. H. (2018). Role of tautomerism in RNA biochemistry. RNA, 24(10), 1263–1272.

-

Osborne, D. A., et al. (2023). Warfarin tautomers in solution: a structural, computational and thermodynamic study. ResearchGate. Retrieved from [Link]

-

Osborne, D. A., et al. (2023). Warfarin Tautomers in Solution: A Structural, Computational and Thermodynamic Study. Springer. Retrieved from [Link]

-

Al-Azani, M., et al. (2019). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. Retrieved from [Link]

- Nishimura, Y., Okamoto, Y., Ikunaka, M., & Ohyama, Y. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458–1466.

- Gąsowska, A., et al. (2009). Tautomeric forms study of 1H-(2'-pyridyl)-3-methyl-5-hydroxypyrazole and 1H-(2'-pyridyl)-3-phenyl-5-hydroxypyrazole. Synthesis, structure, and cytotoxic activity of their complexes with palladium(II) ions. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1257–1268.

-

Gorobets, N. Y., et al. (2018). TAUTOMERIC FORMS OF 5-(2-HYDROXYPHENYL)-4-METHYL-1,2,4-TRIAZOLE-3-THIONE: SPECTRAL AND THEORETICAL STUDIES. ResearchGate. Retrieved from [Link]

-

Gorshkova, I. I., et al. (1998). Structure and amide-amide tautomerism of 4-hydroxypyrimidines. Determination of the tautomeric composition by 13C NMR spectroscopy. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pyrimidine-5-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine ring, a fundamental component of nucleic acids, is a "privileged scaffold" in medicinal chemistry, bestowing a wide range of biological activities upon molecules that contain it.[1][2][3] When functionalized with a carboxylate group at the 5-position, the resulting pyrimidine-5-carboxylate core becomes a particularly versatile pharmacophore. This guide provides a detailed exploration of the diverse biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their synthesis and evaluation. From anticancer and antimicrobial to anti-inflammatory applications, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics.[4][5]

The Pyrimidine-5-Carboxylate Core: Structural and Physicochemical Advantages

From a drug design perspective, the pyrimidine-5-carboxylate moiety offers several key advantages. The pyrimidine ring itself is a bioisostere of the purine analog of ATP, which can facilitate its entry into cells and interaction with key enzymes.[6] The nitrogen atoms at positions 1 and 3 act as hydrogen bond acceptors, while the surrounding carbon atoms can be substituted to modulate lipophilicity, steric bulk, and electronic properties.

The addition of a carboxylate group at the C5 position is a critical modification. This electron-withdrawing group significantly influences the electronic distribution of the ring and provides a crucial interaction point. The carboxylate can act as a hydrogen bond acceptor or, in its acid form, a donor, and is often involved in forming key interactions with amino acid residues in enzyme active sites, including bidentate binding with metal ions.[7] This functionality makes the scaffold highly adaptable for targeting a wide array of biological targets.

Spectrum of Biological Activities & Mechanisms of Action

Pyrimidine-5-carboxylate derivatives have demonstrated a remarkable breadth of pharmacological effects. This section details the most significant of these activities, focusing on the underlying mechanisms of action.

Anticancer Activity

The development of targeted cancer therapies has been a major focus, and pyrimidine derivatives are at the forefront of this research.[1][8][9] Their anticancer effects are often mediated through the inhibition of key enzymes involved in cancer cell proliferation, survival, and metastasis.

2.1.1 Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[10] Pyrimidine-5-carboxylate derivatives have been successfully designed as potent inhibitors of several key kinases.[11]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is frequently overexpressed in non-small cell lung cancer (NSCLC) and other solid tumors.[12][13] Several series of pyrimidine-5-carbonitrile (a close analog of carboxylate) derivatives have been developed that show potent inhibitory activity against both wild-type EGFR and clinically relevant resistant mutants like T790M.[6][14][15] These compounds typically act as ATP-competitive inhibitors, occupying the kinase's active site. For instance, compound 10b (a pyrimidine-5-carbonitrile) demonstrated an IC50 value of 8.29 nM against EGFR and induced cell cycle arrest at the G2/M phase, leading to apoptosis.[14]

-

Fibroblast Growth Factor Receptor 3 (FGFR3): Genetic alterations in FGFR3 make it an attractive target in bladder cancer.[16] Structure-activity relationship studies have shown that modifications to the pyrimidine scaffold can lead to potent and orally active FGFR3 inhibitors. Optimization efforts have focused on reducing molecular size and modifying linkers at the C4 and C5 positions to improve systemic exposure, while adding fluorine atoms to peripheral phenyl rings enhanced inhibitory activity.[16]

-

Spleen Tyrosine Kinase (Syk): Syk is a non-receptor tyrosine kinase involved in hematopoietic cell signaling and is a target for allergic and inflammatory diseases, as well as certain cancers.[11] Pyrimidine-5-carboxamide derivatives have been identified as potent and selective Syk inhibitors. SAR studies revealed that an aminoethylamino moiety at the C2 position and a meta-substituted anilino group at the C4 position were crucial for high activity.[11]

Signaling Pathway Visualization: EGFR Inhibition

The diagram below illustrates the typical EGFR signaling cascade and the point of intervention for a pyrimidine-based inhibitor.

Caption: General workflow for the synthesis of pyrimidine-5-carboxylates.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare the required amidinium salt and the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol as described in the literature. [17]The enolate reagent is reported to be stable at room temperature under a nitrogen atmosphere. [17]2. Condensation: In a round-bottom flask under a nitrogen atmosphere, suspend the amidinium salt (1.0 eq) in a suitable solvent like acetonitrile.

-

Addition: Add a solution of the sodium enolate (1.1 eq) in the same solvent to the suspension.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times are typically a few hours.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-substituted pyrimidine-5-carboxylic ester.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Note: The use of a pre-formed, stable enolate salt provides a high-yielding and direct route to these pyrimidines, overcoming challenges associated with other methods. [17]The nitrogen atmosphere is crucial to prevent degradation of the moisture-sensitive reagents.

In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) [14]in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., erlotinib or doxorubicin) as a positive control.

-

Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Self-Validation Note: This protocol must include both negative (vehicle) and positive (known drug) controls. The negative control establishes the baseline for 100% viability, while the positive control validates that the assay system is responsive to cytotoxic agents. Consistent results for the positive control across experiments ensure assay reliability.

Conclusion and Future Outlook

The pyrimidine-5-carboxylate scaffold and its close analogs are undeniably a cornerstone of modern medicinal chemistry. Their synthetic tractability and ability to potently and selectively modulate the activity of diverse biological targets, from kinases to metabolic enzymes, ensure their continued relevance. [18][3][19]Future research will likely focus on several key areas:

-

Targeting Drug Resistance: Developing derivatives that are effective against resistant mutants of key targets, such as EGFR and other kinases, will remain a high priority. [13]* Dual-Target Inhibitors: Designing single molecules that can inhibit two distinct but complementary targets (e.g., EGFR and VEGFR, or a kinase and a metabolic enzyme) is an emerging strategy to overcome resistance and improve efficacy. [10]* Improving Pharmacokinetics: Continued optimization of drug-like properties (solubility, metabolic stability, oral bioavailability) will be essential to translate potent in vitro inhibitors into successful clinical candidates. [16] By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of pyrimidine-5-carboxylate derivatives can be realized, leading to the next generation of innovative medicines.

References

-

Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase. PubMed. Available from: [Link]

-

A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available from: [Link]

-

Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. National Institutes of Health (NIH). Available from: [Link]

-

Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. Elsevier. Available from: [Link]

-

New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. Royal Society of Chemistry. Available from: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. International Journal of ChemTech Research. Available from: [Link]

-

Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives. PubMed. Available from: [Link]

-

DHFR inhibitors for treatment for PCP. ResearchGate. Available from: [Link]

-

Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase. National Institutes of Health (NIH). Available from: [Link]

-

(PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. Available from: [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Available from: [Link]

-

Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Royal Society of Chemistry. Available from: [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health (NIH). Available from: [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. Available from: [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. Available from: [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. PubMed. Available from: [Link]

-

The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. Drug development & registration. Available from: [Link]

-

Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. PubMed. Available from: [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Journal of Survey in Fisheries Sciences. Available from: [Link]

-

SYNTHESIS, ANTI-INFLAMMATORY AND ANTI-MICROBIAL ACTIVITY OF PYRIMIDINE-5-CARBOXYLATE DERIVATIVES. ResearchGate. Available from: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]

-

Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. Available from: [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. Available from: [Link]

-

Pyrimidine: a review on anticancer activity with key emphasis on SAR. ResearchGate. Available from: [Link]

-

Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

Therapeutic potential of heterocyclic pyrimidine scaffolds. PubMed Central. Available from: [Link]

-

Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. ResearchGate. Available from: [Link]

-

Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. PubMed. Available from: [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. National Institutes of Health (NIH). Available from: [Link]

-

Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiose micarbazone. ACS Publications. Available from: [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health (NIH). Available from: [Link]

-

Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. Available from: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. ijpsonline.com [ijpsonline.com]

- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmajournal.net [pharmajournal.net]

- 13. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 18. scispace.com [scispace.com]

- 19. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-Depth Technical Guide to the Initial Bioactivity Screening of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutic agents.[1][2] Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate, as a member of this esteemed class, presents a promising starting point for novel drug discovery endeavors. This guide delineates a comprehensive, multi-pronged strategy for the initial bioactivity screening of this compound. By integrating robust in vitro cytotoxicity and functional assays with predictive in silico modeling, this workflow is designed to efficiently characterize the compound's preliminary safety and therapeutic potential. The methodologies detailed herein are grounded in established scientific principles, providing a self-validating framework to guide critical go/no-go decisions in the early stages of the drug development pipeline.

Introduction: The Significance of the Pyrimidine Core

Heterocyclic compounds are paramount in drug discovery, with nitrogen-containing scaffolds like pyrimidine being particularly prolific.[1][3] The pyrimidine ring is a key structural motif in essential biological molecules, including the nucleobases uracil, thymine, and cytosine, as well as vitamin B1.[3][4] This inherent biocompatibility allows pyrimidine derivatives to readily interact with a wide array of biological targets, such as enzymes and receptors.[1] Consequently, synthetic pyrimidine derivatives have been successfully developed into drugs with a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][4][5][6]

This compound (CAS No: 55613-22-4) is a synthetic derivative featuring this privileged scaffold.[7] Its structure, characterized by a phenyl group at position 2 and an ethyl carboxylate group at position 5, offers multiple avenues for chemical modification, making it an attractive candidate for lead discovery. The initial step in unlocking its potential is a systematic and rigorous bioactivity screening process. This guide provides a detailed roadmap for this crucial first stage, outlining both the theoretical basis and practical execution of essential assays.

Strategic Framework for Initial Screening

The primary objective of an initial screening campaign is to efficiently assess a compound's foundational biological properties. This involves a dual-pronged approach that evaluates both the potential for adverse effects (cytotoxicity) and the desired therapeutic activity. Integrating computational (in silico) methods early in this process can significantly refine experimental design and resource allocation.

Caption: High-level overview of the integrated screening workflow.

In Vitro Screening: Foundational Experimental Assessment

In vitro assays are indispensable for evaluating the biological effects of a novel compound on living cells in a controlled environment.[8][9] They provide the first quantitative measure of a compound's potency and toxicity, which are critical parameters in drug development.[8]

Causality of Cytotoxicity Assessment

Before investigating any potential therapeutic effect, it is imperative to determine the concentration range at which the compound is toxic to cells. Cytotoxicity assays provide this crucial information, helping to distinguish between a targeted therapeutic effect and general toxicity.[9][10] A compound that is highly toxic at concentrations required for its therapeutic effect is unlikely to be a viable drug candidate.[11] We will employ two distinct assays that measure different hallmarks of cell death to ensure a robust and validated assessment.

Workflow for In Vitro Cytotoxicity Screening

Caption: Step-by-step workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Metabolic Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][12] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.[13][14]

Step-by-Step Methodology:

-

Cell Seeding: Seed a panel of relevant cell lines (e.g., a cancer cell line like MCF-7 for anticancer screening, and a non-cancerous line like HEK293 for general toxicity) into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[15]

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[15] Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[14][15]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[16][17]

-

Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[18][19] This provides a direct measure of cell lysis.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate.

-

Controls: Include three types of controls: (1) Spontaneous LDH release (untreated cells), (2) Maximum LDH release (cells treated with a lysis buffer provided in the kit), and (3) a no-cell background control.[8][18]

-

Supernatant Collection: After the treatment incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

-

Assay Reaction: Carefully transfer an aliquot (typically 50 µL) of the supernatant from each well to a new, flat-bottom 96-well plate.[20]

-

Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega CytoTox 96®). Add the reaction mixture to each well containing the supernatant.[18]

-

Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[21] Add the stop solution provided in the kit. Measure the absorbance at 490 nm.[21]

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Data Presentation and Interpretation

The results from cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[8][15]

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay | Incubation Time | IC50 (µM) [Mean ± SD] |

| MCF-7 (Breast Cancer) | MTT | 48 hours | 25.4 ± 2.1 |

| A549 (Lung Cancer) | MTT | 48 hours | 38.1 ± 3.5 |

| HEK293 (Normal Kidney) | MTT | 48 hours | > 100 |

| MCF-7 (Breast Cancer) | LDH | 48 hours | 30.2 ± 2.9 |

| A549 (Lung Cancer) | LDH | 48 hours | 45.5 ± 4.2 |

| HEK293 (Normal Kidney) | LDH | 48 hours | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: A significantly higher IC50 value in a non-cancerous cell line (HEK293) compared to cancer cell lines (MCF-7, A549) would suggest a degree of cancer-selective cytotoxicity, a highly desirable property for a potential anticancer agent.

In Silico Screening: A Predictive Computational Approach

In silico methods use computational power to predict the interactions and properties of small molecules, offering a rapid and cost-effective way to prioritize compounds and generate hypotheses for experimental validation.[22][23]

Rationale for Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[24][25][26] This technique is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular interactions that govern binding.[25][27] Given that pyrimidine derivatives are known to target a wide range of proteins, including kinases and inflammatory enzymes, docking can help prioritize which biological pathways to investigate experimentally.[28][29]

Workflow for Molecular Docking

Caption: General workflow for a molecular docking simulation.

General Protocol for Molecular Docking

-

Target and Ligand Preparation:

-

Protein: Obtain the 3D structure of a potential target protein from the Protein Data Bank (RCSB PDB).[24][30] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.

-

Ligand: Generate a 3D structure of this compound and optimize its geometry to find the lowest energy conformation.

-

-

Grid Generation: Define the active site of the protein and specify a "grid box" that encompasses this binding pocket. The docking algorithm will confine its search for binding poses within this defined space.[24]

-

Docking Execution: Use docking software (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the protein's active site.[30]

-

Scoring and Analysis: The software's scoring function will estimate the binding affinity (often expressed in kcal/mol) for each pose.[25] The pose with the lowest binding energy is typically considered the most likely binding mode.[24] Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) for the top-ranked poses.

ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical, as poor pharmacokinetics is a major cause of drug failure.[31] Web-based tools like pkCSM can predict these properties based on the compound's chemical structure.[31]

Table 2: Hypothetical In Silico ADMET Profile

| Property | Predicted Value | Interpretation |

| Water Solubility (logS) | -2.5 | Moderately soluble |

| Caco-2 Permeability (logPapp) | 0.95 | High intestinal absorption |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Integrated Analysis and Decision Making

The true power of this screening strategy lies in the integration of in vitro and in silico data.

Decision Logic Flowchart

Caption: Decision-making flowchart based on integrated screening data.

-

Scenario 1 (Promising Candidate): The compound shows selective cytotoxicity against cancer cells (in vitro), strong predicted binding affinity to a cancer-related kinase (in silico), and a favorable ADMET profile (in silico). This combination of results provides a strong rationale to advance the compound to further studies, such as specific enzyme inhibition assays and in vivo animal models.

-

Scenario 2 (Problematic Candidate): The compound is highly cytotoxic to both cancerous and non-cancerous cells at similar concentrations (in vitro). Even if in silico predictions are positive, the lack of a therapeutic window makes it a poor candidate, and resources should be reallocated.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted approach for the initial bioactivity screening of this compound. By systematically evaluating cytotoxicity through orthogonal in vitro assays and generating testable hypotheses with in silico tools, researchers can make informed, evidence-based decisions. The pyrimidine core holds significant therapeutic promise, and a structured initial evaluation is the critical first step in transforming a novel chemical entity into a potential therapeutic agent.[28]

Should the initial screening yield positive results, subsequent steps would include:

-

Target Validation: Confirming the predicted protein target through biochemical and biophysical assays.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to improve potency and selectivity.[3][29][32]

-

In Vivo Efficacy and Safety Studies: Evaluating the compound's performance in animal models of disease.

This structured progression from initial screening to preclinical development ensures a logical and resource-efficient path in the challenging but rewarding field of drug discovery.

References

- MTT Assay Protocol for Cell Viability and Prolifer

- MTT assay protocol. (n.d.). Abcam.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.

- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf - NIH.

- CyQUANT MTT Cell Proliferation Assay Kit Protocol. (n.d.). Thermo Fisher Scientific - US.

- MTT Proliferation Assay Protocol. (2025).

- Biological activities of synthetic pyrimidine deriv

- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (2025). Benchchem.

- LDH cytotoxicity assay. (2024). Protocols.io.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). NIH.

- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.).

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ScienceDirect.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.

- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition

- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025).

- LDH assay kit guide: Principles and applic

- LDH Assay. (n.d.). Cell Biologics Inc.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC - PubMed Central.

- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2010). Bioorganic & Medicinal Chemistry Letters.

- Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central.

- Molecular Docking and Structure-Based Drug Design Str

- (PDF) In silico screening for the interaction of small molecules with their targets and evaluation of therapeutic efficacy by free online tools. (2020).

- A Guide to In Silico Drug Design. (n.d.). PMC - PubMed Central.

- Key Topics in Molecular Docking for Drug Design. (n.d.). PMC - NIH.

- In Silico Drug Screening. (n.d.). BioSolveIT.

- pkCSM. (n.d.). Biosig Lab.

- In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. (n.d.). PubMed Central.

- Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI.

- ETHYL 2-HYDROXY-4-PHENYLPYRIMIDINE-5-CARBOXYL

- Ethyl 2-hydroxy-4-phenylpyrimidine-5-carboxyl

- Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists. (1999). PubMed.

- Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxyl

- Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxyl

- Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxyl

- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxyla. (n.d.). Chem-Impex.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed.

- Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). PubMed.

- Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. (n.d.). MDPI.

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.

- Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). (n.d.). Department of Computing - Imperial College London.

- This compound,(CAS# 55613-22-4). (n.d.). Sinfoo Biotech.

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. This compound,(CAS# 55613-22-4)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. kosheeka.com [kosheeka.com]

- 10. researchgate.net [researchgate.net]

- 11. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies | ToxStrategies [toxstrategies.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 18. LDH cytotoxicity assay [protocols.io]

- 19. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cellbiologics.com [cellbiologics.com]

- 22. researchgate.net [researchgate.net]

- 23. biosolveit.de [biosolveit.de]

- 24. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 25. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 27. Molecular Docking and Structure-Based Drug Design Strategies | MDPI [mdpi.com]

- 28. tandfonline.com [tandfonline.com]

- 29. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pkCSM [biosig.lab.uq.edu.au]

- 32. Structure-activity relationship at the proximal phenyl group in a series of non-peptidyl N-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and a Plausible Synthetic Pathway

Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate belongs to the pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The molecular structure features a pyrimidine core substituted with a phenyl group at the 2-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 5-position. The 4-hydroxy group can exist in tautomeric equilibrium with its keto form, 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate, a phenomenon crucial to its reactivity and spectroscopic signature.

Caption: Molecular structure of this compound.

A plausible and efficient method for the synthesis of this and related pyrimidine derivatives is the Biginelli reaction or a variation thereof. This one-pot condensation reaction typically involves an aldehyde, a β-ketoester, and a urea or thiourea derivative. For the target molecule, a potential synthetic route would involve the condensation of benzaldehyde, ethyl acetoacetate, and urea, often under acidic conditions. The reaction proceeds through a series of intermediates to form the dihydropyrimidine, which can then be oxidized to the final pyrimidine product.

Caption: A plausible synthetic workflow for this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is expected to provide key information about the proton environment in the molecule. The predicted chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |

| -OH (or -NH of tautomer) | 10.0 - 13.0 | Singlet (broad) | 1H | The hydroxyl proton is acidic and its chemical shift is highly dependent on solvent and concentration. In the keto tautomer, this would correspond to an N-H proton, which also appears in this region. This is consistent with data from related tetrahydropyrimidines which show N-H protons in the range of 9.2-9.4 ppm[1]. |

| Pyrimidine H-6 | 8.5 - 9.0 | Singlet | 1H | This proton is on an electron-deficient aromatic ring and is expected to be significantly deshielded. |

| Phenyl H (ortho) | 7.9 - 8.2 | Multiplet | 2H | The ortho protons of the phenyl ring are deshielded due to the proximity to the pyrimidine ring. |

| Phenyl H (meta, para) | 7.4 - 7.6 | Multiplet | 3H | These protons will appear in the typical aromatic region. |

| -O-CH2-CH3 | 4.2 - 4.5 | Quartet | 2H | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They will be split into a quartet by the neighboring methyl group. Similar structures show this quartet around 4.0-4.3 ppm[1][2]. |

| -O-CH2-CH3 | 1.2 - 1.5 | Triplet | 3H | The methyl protons of the ethyl ester will be split into a triplet by the adjacent methylene group. This is a characteristic signal for an ethyl group and is seen in related compounds in the 1.1-1.3 ppm range[1][2]. |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will reveal the carbon skeleton of the molecule. The predicted chemical shifts (δ) are presented below:

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Analysis |

| Ester C=O | 165 - 170 | The carbonyl carbon of the ester group is expected in this region. Data for analogous compounds show this peak around 165-168 ppm[1][2]. |

| Pyrimidine C-4 (C-OH) | 160 - 165 | This carbon, bearing the hydroxyl group, will be significantly downfield. In the keto tautomer, this would be a carbonyl carbon (C=O) and would appear even further downfield. |

| Pyrimidine C-2 (C-Phenyl) | 155 - 160 | The carbon attached to the phenyl group will be in the aromatic region, shifted downfield due to the two adjacent nitrogen atoms. |

| Pyrimidine C-6 | 150 - 155 | This carbon, bonded to a proton, will also be in the downfield aromatic region. |

| Phenyl C (ipso) | 130 - 135 | The carbon of the phenyl ring directly attached to the pyrimidine ring. |

| Phenyl C (ortho, meta, para) | 128 - 132 | The remaining carbons of the phenyl ring will appear in the typical aromatic carbon region. |

| Pyrimidine C-5 | 105 - 110 | This carbon, to which the ester is attached, is expected to be more shielded compared to the other pyrimidine carbons. |

| -O-CH2-CH3 | 60 - 65 | The methylene carbon of the ethyl ester is attached to an oxygen atom, resulting in a downfield shift. This is consistent with values around 60-61 ppm seen in similar structures[1][2]. |

| -O-CH2-CH3 | 13 - 15 | The terminal methyl carbon of the ethyl group is expected in the upfield region, typically around 14 ppm[1][2]. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The predicted characteristic absorption bands are:

| Functional Group | Predicted Wavenumber (cm-1) | Rationale and Comparative Analysis |

| O-H Stretch | 3200 - 3600 (broad) | A broad band characteristic of the hydroxyl group, potentially involved in hydrogen bonding. If the keto tautomer is present, this region will show N-H stretching bands. Related dihydropyrimidines show N-H stretches in the 3100-3400 cm-1 range[1][3]. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic stretching vibrations for C-H bonds in the phenyl and pyrimidine rings. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations for the C-H bonds of the ethyl group. |

| C=O Stretch (Ester) | 1700 - 1730 | A strong absorption band corresponding to the carbonyl group of the ethyl ester. Similar compounds exhibit this band around 1700-1725 cm-1[1][3]. |

| C=O Stretch (Keto tautomer) | 1650 - 1680 | If the keto tautomer is present, a second carbonyl absorption from the pyrimidine ring would be expected in this region. |

| C=N and C=C Stretch (Aromatic) | 1450 - 1650 | A series of bands corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine and phenyl rings. |

| C-O Stretch | 1200 - 1300 | Stretching vibration of the C-O bond in the ester group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted molecular ion and major fragments are:

| m/z | Assignment | Rationale |

| 258.09 | [M]+• | The molecular ion peak for C14H14N2O3. The exact mass would be a key identifier. |

| 213 | [M - OEt]+ | Loss of the ethoxy radical from the ester group is a common fragmentation pathway. |

| 185 | [M - COOEt]+ | Loss of the entire ethyl carboxylate radical. |

| 105 | [PhCO]+ | A fragment corresponding to the benzoyl cation, which could arise from cleavage of the pyrimidine ring. |

| 77 | [C6H5]+ | The phenyl cation, a common fragment for phenyl-substituted compounds. |

Experimental Protocols: A General Framework

While specific instrument parameters will vary, the following provides a robust, self-validating framework for the acquisition of high-quality spectroscopic data for novel pyrimidine derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like -OH.

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H spectrum.

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak.

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C spectrum. A larger number of scans will be required due to the lower natural abundance of 13C.

-

Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH2, and CH3 groups.

-

-

2D NMR (Optional but Recommended):

-

Acquire a COSY (Correlation Spectroscopy) spectrum to establish 1H-1H correlations.

-

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to determine one-bond 1H-13C correlations.

-

Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) 1H-13C correlations, which is invaluable for confirming the connectivity of the molecular structure.

-

IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000-400 cm-1.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is suitable for polar molecules and would likely produce the protonated molecule [M+H]+. Electron ionization (EI) can provide more extensive fragmentation information.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

For high-resolution mass spectrometry (HRMS), determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

-

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. By drawing upon the spectral data of closely related, experimentally characterized molecules and fundamental spectroscopic principles, this document serves as a valuable resource for the identification and characterization of this and other novel pyrimidine derivatives. The outlined experimental protocols offer a standardized approach to ensure the acquisition of high-quality, reliable data, which is paramount in the fields of chemical research and drug development.

References

- Supporting Information for a relevant research article. The Royal Society of Chemistry.

- Supporting Information. The Royal Society of Chemistry. (This is a general citation to a repository of supplementary data where spectra for similar compounds were found).

-

Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. [Link]

-

Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Oriental Journal of Chemistry. [Link]

-

Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. PubChem. [Link]

-

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. PubChem. [Link]

- Supporting information Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate. The Royal Society of Chemistry.

-

Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. National Institutes of Health. [Link]

-

(PDF) Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. [Link]

- Ethyl 4-(4-(ethoxycarbonyl)phenyl)pyrimidine-5-carboxylate. SpectraBase.

-

Ethyl 2-phenylpyrimidine-5-carboxylate. PubChem. [Link]

-

Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]

-

Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. MDPI. [Link]

-

13C NMR spectra of synthesized model compound 4f. ResearchGate. [Link]

-

ethyl 4-hydroxy-3-phenylisoxazolo[5,4-b]pyridine-5-carboxylate. Molbase. [Link]

-

Ethyl 1,4-dihydro-2-hydroxy-6-methyl-4-phenyl-5-pyrimidinecarboxylate. PubChemLite. [Link]

-

The synthesis, spectroscopic, X-ray characterization and in vitro cytotoxic testing results of activity of five new trans-platinum(IV) complexes with functionalized pyridines. PubMed. [Link]

-

(PDF) Spectroscopic investigation (FT-IR, FT-Raman), HOMO-LUMO, NBO analysis and molecular docking study of 4-chlorophenyl quinoline-2-carboxylate. ResearchGate. [Link]

Sources

Unlocking the Therapeutic Potential of Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] Ethyl 4-hydroxy-2-phenylpyrimidine-5-carboxylate is a member of this versatile class of compounds, and while its specific biological targets are not yet fully elucidated, its chemical structure suggests significant therapeutic potential. This in-depth technical guide provides a framework for identifying and validating the therapeutic targets of this promising molecule. We will explore potential target classes based on the known activities of structurally related pyrimidine derivatives, and detail a comprehensive, multi-pronged experimental strategy for target deconvolution and validation, thereby paving the way for its future clinical development.

Introduction: The Promise of a Privileged Scaffold

The pyrimidine ring is a fundamental component of nucleic acids, and its derivatives have been extensively explored in drug discovery due to their ability to mimic endogenous molecules and interact with a wide range of biological targets.[3] These compounds often exhibit favorable pharmacokinetic and pharmacodynamic properties.[3] this compound, with its distinct substitution pattern, presents a unique opportunity for the development of novel therapeutics. Preliminary studies on similar compounds suggest potential anti-inflammatory activity through the inhibition of inflammatory mediators like nitric oxide and tumor necrosis factor-α.[4] This guide will provide the scientific rationale and detailed methodologies to systematically uncover its mechanism of action and identify its molecular targets.

The synthesis of this compound can be achieved through a one-pot multicomponent reaction. A common and efficient method involves the condensation of ethyl acetoacetate, a substituted benzaldehyde (in this case, benzaldehyde), and urea or thiourea, often catalyzed by an agent like copper chloride dihydrate.[5] Another established route is the condensation of ethyl cyanoacetate with benzaldehyde in the presence of ammonium acetate.[4]

Hypothetical Target Classes and Mechanistic Rationale

Based on the extensive literature on pyrimidine derivatives, we can hypothesize several potential target classes for this compound.[6][7][8]

Protein Kinases: Masters of Cellular Signaling